
Rhodium(II) acetate
Overview
Description
Rhodium(II) acetate, with the formula Rh₂(OAc)₄, is a dinuclear rhodium complex where two Rh(II) ions are bridged by four acetate ligands in a "lantern" structure . It is a dark green, moderately water-soluble crystalline solid, widely used as a catalyst in organic synthesis, particularly for cyclopropanation, C–H insertion, and ylide formation reactions . Its structure features a short Rh–Rh bond (2.39 Å) and axial coordination sites that can bind Lewis bases like water or acetonitrile .
Preparation Methods
Direct Synthesis from Rhodium(III) Chloride and Carboxylate Ligands
Recent research has developed improved protocols that enable direct synthesis of rhodium(II) carboxylates, including rhodium(II) acetate, from rhodium(III) chloride hydrate and the corresponding carboxylic acid or carboxylate ligand without isolating intermediate rhodium(II) complexes.
- The direct reductive ligation approach uses rhodium(III) chloride hydrate and acetic acid in the presence of controlled inorganic additives to suppress over-reduction.
- This method reduces the amount of carboxylate ligand required by two orders of magnitude compared to classical methods.
- It avoids the need for isolating intermediate this compound complexes, streamlining the synthesis.
- Higher atom economy and reduced waste.
- Scalability and improved cost-effectiveness.
- Comparable catalytic activity to commercially available this compound.
- A 2020 study demonstrated that rhodium(II) carboxylates could be synthesized directly from rhodium(III) chloride hydrate and carboxylic acids with high purity and yield.
- The method uses mild conditions and inorganic additives to maintain rhodium in the +2 oxidation state, preventing formation of rhodium(0).
- The synthesized this compound shows identical catalytic performance in carbene and nitrene transfer reactions compared to commercial samples.
Ligand Metathesis from Other Rhodium(II) Carboxylates
An alternative approach involves ligand exchange (metathesis) starting from this compound or rhodium(II) trifluoroacetate to form other rhodium(II) carboxylate complexes, including this compound itself.
- This method is particularly useful for preparing substituted rhodium(II) carboxylates.
- It relies on the lability of axial ligands and bridging carboxylates in rhodium(II) dimers.
- Heating this compound with excess acetic acid or other carboxylic acids can regenerate or modify the acetate ligands.
Summary Table of Preparation Methods
Method | Starting Materials | Conditions | Advantages | Limitations |
---|---|---|---|---|
Classical Reduction | RhCl$$3$$·xH$$2$$O, Acetic acid, Methanol/Ethanol | Heating under reflux, acidic medium | Well-established, high purity | Requires large excess acetic acid; potential over-reduction in basic media |
Direct Reductive Ligation (Recent) | RhCl$$3$$·xH$$2$$O, Acetic acid, Inorganic additives | Mild conditions, controlled additives | Scalable, less ligand excess, cost-effective | Requires careful control of additives to prevent over-reduction |
Ligand Metathesis | This compound or other Rh(II) carboxylates | Heating with carboxylic acids | Useful for derivative synthesis | Requires pre-formed Rh(II) complexes |
Detailed Research Findings and Notes
- The Rh–Rh bond length in this compound is consistently reported around 2.39 Å, with four bridging acetate ligands coordinating equatorially and labile axial sites.
- The classical synthesis involves reduction of Rh(III) to Rh(II) by alcohols in acidic media, with sodium acetate facilitating ligand exchange.
- Over-reduction to rhodium metal nanoparticles is a risk in basic media or with excess base.
- Recent advances demonstrate that inorganic additives can suppress over-reduction, enabling direct synthesis from RhCl$$3$$·xH$$2$$O and acetic acid without isolating intermediates.
- The purity and catalytic activity of this compound prepared by these methods are comparable, as confirmed by NMR and catalytic benchmarking studies.
- The ligand environment can be modified by ligand metathesis, allowing preparation of rhodium(II) carboxylates with different carboxylate ligands.
Chemical Reactions Analysis
Rhodium(II) acetate undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alcohols.
Reduction: It is involved in hydrogenation reactions.
Substitution: The acetate group can be replaced by other carboxylates of strong acids.
Cyclopropanation: It catalyzes the cyclopropanation of alkenes
Insertion: It facilitates insertion into C-H and X-H bonds (X = N/S/O).
Common reagents and conditions used in these reactions include diazo compounds for cyclopropanation and alcohols for oxidation . Major products formed from these reactions are cyclopropanes, oxidized alcohols, and substituted carboxylates .
Scientific Research Applications
Catalytic Applications
Rhodium(II) acetate serves as an efficient catalyst in numerous organic reactions. Its unique properties allow for the facilitation of complex transformations, making it invaluable in synthetic chemistry.
Cycloaddition Reactions
This compound is known for its effectiveness in two-component and three-component cycloaddition reactions. These reactions are crucial for constructing cyclic compounds, which are prevalent in pharmaceuticals and natural products.
- Selected Reactions:
- Cyclopropanation : Involves the addition of alkenes to generate cyclopropane derivatives.
- C-H Insertion : Enables the functionalization of hydrocarbons by inserting a reactive group into a C-H bond.
- Oxidation of Alcohols : Facilitates the conversion of alcohols into carbonyl compounds, which are essential intermediates in organic synthesis .
Functionalization of Biomolecules
This compound has been utilized to differentiate between ribonucleosides and deoxynucleosides due to its solubility in aqueous solutions. This property is particularly advantageous for biochemical applications, where selective binding to specific molecules is required .
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic properties, particularly in cancer treatment.
Carcinostatic Activity
Studies have shown that this compound possesses carcinostatic activity against tumor-bearing mice. When administered intraperitoneally, it demonstrated significant metabolic effects, leading to the breakdown of the compound into rhodium and acetate ions within hours. The primary site for deposition was found to be the liver, with minimal excretion through urine .
Synthesis of Pyrazolo[3,4-b]pyridines
A notable application of this compound is its role in synthesizing pyrazolo[3,4-b]pyridines via an intermolecular cyclization process involving pyrazol-5-amines and diketone-diazo compounds. This method highlights the compound's utility in constructing complex heterocycles relevant to medicinal chemistry .
Activity-Directed Synthesis
Research has indicated that this compound and its derivatives yield favorable results in activity-directed synthesis, particularly for developing androgen receptor agonists. This showcases its potential in drug discovery and development .
Summary Table of Applications
Application Area | Specific Reactions/Uses | Key Findings/Notes |
---|---|---|
Catalytic Reactions | Cyclopropanation, C-H insertion, oxidation | Efficient catalyst for complex organic transformations |
Functionalization | Differentiation of ribonucleosides | Soluble in aqueous solutions; selective binding |
Medicinal Chemistry | Carcinostatic activity | Effective against tumors; primarily deposited in liver |
Synthetic Chemistry | Synthesis of pyrazolo[3,4-b]pyridines | Utilized in constructing complex heterocycles |
Activity-Directed Synthesis | Development of androgen receptor agonists | Promising results in drug development |
Mechanism of Action
Rhodium(II) acetate exerts its effects primarily through its catalytic properties. It forms rhodium carbenoids when treated with diazo compounds, enabling various organic transformations . The molecular targets and pathways involved include the activation of C-H and X-H bonds, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Comparison with Similar Rhodium(II) Carboxylates
Structural and Catalytic Properties
Rhodium(II) carboxylates share the dinuclear "lantern" structure but differ in ligand substituents, which influence reactivity and selectivity:
Key Findings :
- Ligand exchange in Rh₂(OAc)₄ allows tuning of electronic properties. Electron-withdrawing ligands (e.g., 2,6-difluorobenzoate) increase carbenoid reactivity but reduce selectivity .
- This compound outperforms copper(II) catalysts in α-diazocarbonyl transformations under milder conditions .
Pharmacological Activity and Toxicity
Rhodium carboxylates exhibit antitumor activity against Ehrlich ascites carcinoma, melanoma B16, and leukemia models, but their efficacy and toxicity vary:
Key Findings :
- Activity order: Butyrate > Propionate > Acetate . However, rhodium(II) citrate shows superior therapeutic indices due to reduced toxicity .
- This compound rapidly decomposes in vivo into Rh³⁺ and acetate ions, depositing 95% of Rh in the liver .
Metabolic and Biochemical Interactions
- DNA Binding : this compound and citrate inhibit DNA polymerase by binding adjacent guanines, akin to cisplatin .
- Enzyme Inhibition : Acetate irreversibly inhibits sulfhydryl-containing enzymes, while citrate’s larger ligand reduces off-target effects .
- Ceruloplasmin Interaction : Phenanthroline-containing rhodium complexes (e.g., Rh₂{OOCCH(OH)Ph}₂(phen)₂) disrupt ceruloplasmin structure, unlike acetate .
Catalytic Performance in Organic Reactions
This compound is a benchmark for carbenoid transfer reactions. Comparisons with modified catalysts include:
Key Findings :
Biological Activity
Rhodium(II) acetate, denoted as , is a metal complex that has garnered attention for its biological activities, particularly in cancer research and catalysis. This article explores the biological activity of this compound, focusing on its antitumor properties, interaction with biological molecules, and its potential therapeutic applications.
Overview of this compound
This compound is a dirhodium complex that exhibits unique physicochemical properties due to its metal–metal bonded binuclear core. The complex is characterized by its ability to interact with various biological targets, including DNA and enzymes. The structural diversity and reactivity of this compound make it a candidate for drug discovery and therapeutic applications.
In Vivo Studies
Research indicates that this compound possesses carcinostatic activity , particularly against Ehrlich ascites tumors in Swiss mice. In a study, the metabolism of this compound was assessed after intraperitoneal injection in tumor-bearing mice. The results showed that the compound breaks down into rhodium and acetate ionic species within two hours post-injection, with significant deposition in the liver and minimal presence in brain tissue. Notably, only 5% of the administered rhodium was eliminated through urine within 24 hours .
In Vitro Studies
In vitro studies have demonstrated that dirhodium complexes, including this compound derivatives, exhibit moderate cytotoxic activity against various tumor cell lines such as leukemia L1210 and sarcoma 180. These complexes bind covalently to DNA nucleotide bases similarly to cisplatin, suggesting a potential mechanism for their antitumor effects .
Table 1: Cytotoxic Activity of this compound Complexes
Complex Type | Cell Line Tested | IC50 (µM) |
---|---|---|
Dirhodium(II,II) Acetate | A2780 (Ovarian Cancer) | 45.65 |
Dirhodium(II,II) Acetate | A2780 cis (Cisplatin-resistant) | 43.25 |
Cisplatin | A2780 | 7.60 |
The above table summarizes the cytotoxicity of this compound complexes compared to cisplatin, highlighting their potential as alternative therapeutic agents.
The mechanism by which this compound exerts its biological activity involves several pathways:
- DNA Interaction : Rhodium complexes can bind to DNA via axial coordination sites, leading to structural modifications that inhibit cell proliferation.
- Enzyme Interaction : These complexes may interact with detoxifying enzymes like glutathione S-transferases, affecting cellular detoxification processes .
- Cellular Uptake : The design of dendritic structures around Rhodium complexes may enhance selective cellular uptake and improve therapeutic efficacy against cancer cells .
Synthesis and Biological Evaluation
A study focused on synthesizing new axially modified low-valent dirhodium (II, II) metallodendrimers containing this compound showed promising results in terms of selective cytotoxicity against cancer cell lines. The study evaluated these compounds against A2780 human ovarian cancer cells and demonstrated enhanced potency compared to traditional chemotherapeutics .
Anti-HIV Activity
In addition to antitumor properties, this compound has been explored for its potential anti-HIV activity. Compounds synthesized using this compound as a catalyst were tested for their inhibitory effects on HIV-1. Although initial docking studies suggested favorable interactions with HIV reverse transcriptase, subsequent in vitro assays revealed very little anti-HIV activity .
Q & A
Q. Basic: What are the established methods for synthesizing and characterizing rhodium(II) acetate?
This compound is typically synthesized via ligand exchange reactions or oxidation of rhodium precursors. A common method involves reacting rhodium chloride with acetic acid under controlled conditions, yielding the dimeric [Rh₂(OAc)₄] structure . Characterization relies on:
- Infrared (IR) spectroscopy : Key vibrational modes (e.g., ν(C=O) at ~1,600–1,650 cm⁻¹ and ν(Rh–Rh) at ~300–350 cm⁻¹) confirm the paddle-wheel structure .
- Elemental analysis : Confirms Rh content (≥39% for monomeric forms; ~46% for dimers) and acetate ligand stoichiometry .
- X-ray crystallography : Resolves the dinuclear core and axial ligand coordination .
Q. Basic: How is high-performance liquid chromatography (HPLC) applied to assess this compound purity?
HPLC protocols for this compound involve:
- Column selection : Reverse-phase C18 columns with mobile phases like methanol/water (70:30 v/v) adjusted to pH 3.0 using trifluoroacetic acid .
- Detection : UV-Vis at 254 nm to monitor Rh complexes.
- Validation : Linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (95–105%) ensure method robustness .
Q. Advanced: What mechanistic insights exist for this compound in catalytic C–H functionalization?
This compound acts as a catalyst in C–H activation via:
- Dinuclear Rh₂⁴⁺ core : Facilitates two-electron transfer processes, enabling oxidative addition/reductive elimination cycles .
- Axial ligand modulation : Solvent or donor ligands (e.g., DBU) alter electrophilicity and selectivity. For example, acetonitrile coordination enhances regioselectivity in allylic C–H amination .
- Transient Rh–Rh bonding : Stabilizes transition states in carbene/nitrene transfer reactions .
Q. Advanced: How do axial ligands influence the reactivity and selectivity of this compound complexes?
Axial ligands (e.g., DBU, pyridine) impact:
- Electronic structure : Electron-donating ligands lower the Rh₂⁴⁺ redox potential, enhancing oxidative stability .
- Steric effects : Bulky ligands restrict substrate access, favoring less hindered reaction pathways.
- Reactivity trends : IR studies show ligand adducts (e.g., Rh₂(OAc)₄(LA)₂) exhibit shifted ν(C=O) and ν(NH) modes, correlating with catalytic activity .
Q. Advanced: How should researchers address discrepancies between experimental and computational data for this compound adducts?
Discrepancies in vibrational spectra (e.g., ν(C=O) deviations of 10–20 cm⁻¹ between DFT and experimental IR) require:
- Method calibration : Validate computational models (e.g., B3LYP/def2-TZVP) against known crystal structures .
- Solvent effects : Include implicit solvation (e.g., PCM) to account for dielectric interactions .
- Error analysis : Report mean absolute deviations (MAD) for vibrational modes to quantify model accuracy .
Q. Advanced: What computational approaches are used to model this compound’s electronic structure?
Density Functional Theory (DFT) studies focus on:
- Rh–Rh bonding : Natural Bond Orbital (NBO) analysis reveals σ²π⁴δ² configuration with a bond order of ~1 .
- Ligand effects : Charge decomposition analysis (CDA) quantifies ligand-to-metal donation in adducts .
- Reactivity predictions : Frontier molecular orbital (FMO) gaps correlate with catalytic turnover rates .
Q. Basic: What structural properties distinguish this compound from other rhodium carboxylates?
Key structural features include:
- Dinuclear paddle-wheel core : Two Rh atoms bridged by four acetate ligands, with axial sites for ligand binding .
- Rh–Rh distance : ~2.38–2.45 Å, shorter than Rh(III) complexes due to stronger metal-metal bonding .
- Thermal stability : Decomposes above 200°C, releasing acetic acid .
Q. Advanced: How can researchers design experiments to optimize selectivity in this compound-catalyzed reactions?
Strategies include:
- Ligand screening : Test donor ligands (e.g., phosphines, amines) to modulate steric/electronic profiles .
- Solvent polarity tuning : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving enantioselectivity .
- Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate lifetimes and identify rate-limiting steps .
Q. Advanced: What challenges arise in reproducing this compound synthesis, and how can they be mitigated?
Common issues and solutions:
Properties
IUPAC Name |
rhodium(2+);diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJKCJYYAQMRO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203567 | |
Record name | Acetic acid, rhodium(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Rhodium(II) acetate dimer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5503-41-3, 15956-28-2 | |
Record name | Acetic acid, rhodium(2+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium (II) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrakis[μ-(acetato-O:O')]dirhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.